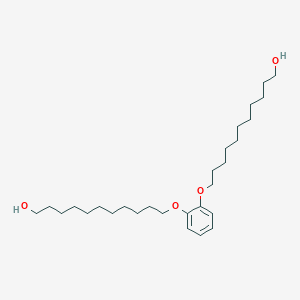
(E)-2-methyl-4-oxopent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-methyl-4-oxo-2-pentenoic acid is an organic compound with the molecular formula C6H8O3 It is characterized by the presence of a double bond between the second and third carbon atoms, a methyl group attached to the second carbon, and a ketone group on the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-4-oxo-2-pentenoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with acetic anhydride, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods
On an industrial scale, the production of (2E)-2-methyl-4-oxo-2-pentenoic acid may involve the catalytic oxidation of 2-methyl-2-pentenoic acid. This process can be carried out using catalysts such as vanadium pentoxide (V2O5) under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-methyl-4-oxo-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of 2-methyl-4-oxo-2-pentenoic acid derivatives with additional carboxyl groups.
Reduction: Formation of 2-methyl-4-hydroxy-2-pentenoic acid.
Substitution: Formation of halogenated derivatives of (2E)-2-methyl-4-oxo-2-pentenoic acid.
Applications De Recherche Scientifique
(2E)-2-methyl-4-oxo-2-pentenoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the ketone and double bond in its structure allows it to participate in various biochemical reactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-methyl-2-pentenoic acid: Similar structure but lacks the ketone group.
(2E)-4-oxo-2-pentenoic acid: Similar structure but lacks the methyl group.
(2E)-2-methyl-4-hydroxy-2-pentenoic acid: Similar structure but has a hydroxyl group instead of a ketone.
Uniqueness
(2E)-2-methyl-4-oxo-2-pentenoic acid is unique due to the combination of its double bond, methyl group, and ketone group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113105-24-1 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(E)-2-methyl-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(6(8)9)3-5(2)7/h3H,1-2H3,(H,8,9)/b4-3+ |
Clé InChI |
YUICRCSHEOZHST-ONEGZZNKSA-N |
SMILES |
CC(=CC(=O)C)C(=O)O |
SMILES isomérique |
C/C(=C\C(=O)C)/C(=O)O |
SMILES canonique |
CC(=CC(=O)C)C(=O)O |
Synonymes |
2-Pentenoic acid, 2-methyl-4-oxo-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


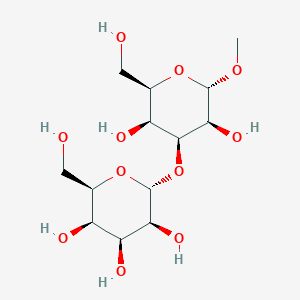
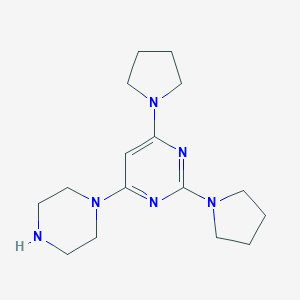
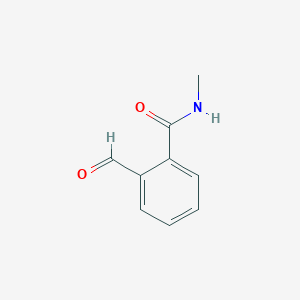
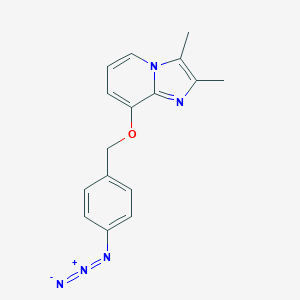
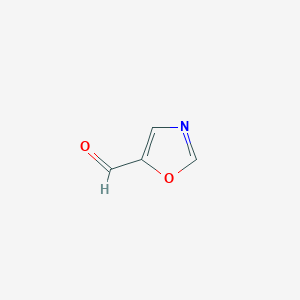
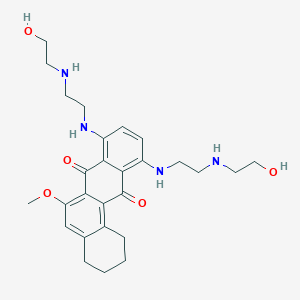

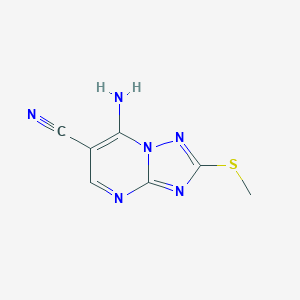

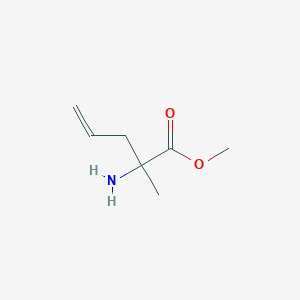
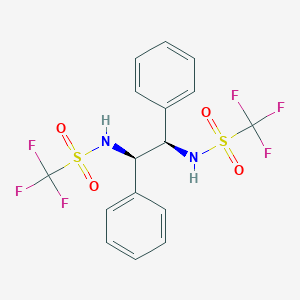

![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)
